molecular formula C28H30N6O4 B12426055 Egfr-IN-1

Egfr-IN-1

Cat. No.: B12426055
M. Wt: 514.6 g/mol
InChI Key: RGZXAQQHXALOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGFR-IN-1 (also referred to as this compound hydrochloride) is an orally active, irreversible inhibitor that selectively targets the L858R/T790M double-mutant EGFR, a common resistance mutation in non-small cell lung cancer (NSCLC) . It demonstrates 100-fold selectivity for mutant EGFR over wild-type EGFR, making it a promising candidate for overcoming resistance to first-generation EGFR inhibitors like Gefitinib .

Properties

Molecular Formula

C28H30N6O4

Molecular Weight

514.6 g/mol

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C28H30N6O4/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32)

InChI Key

RGZXAQQHXALOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C

Origin of Product

United States

Preparation Methods

The preparation of Egfr-IN-1 involves several synthetic routes and reaction conditions. One method includes the use of a pharmacophore model based on the potent inhibitor JBJ-125, which targets the mutant epidermal growth factor receptor. This model is used for virtual screening of large databases to identify potential inhibitors . Another method involves the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound .

Chemical Reactions Analysis

Egfr-IN-1 undergoes various types of chemical reactions, including covalent inhibition, which is a reemerging paradigm in kinase drug design. The roles of inhibitor binding affinity and chemical reactivity in overall potency are crucial. For inhibitors relying on reactivity to achieve potency, noncovalent enzyme-inhibitor complex partitioning between inhibitor dissociation and bond formation is central . The compound also undergoes phosphorylation reactions catalyzed by receptor tyrosine kinases, such as the epidermal growth factor receptor tyrosine kinase .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₈H₃₁ClN₆O₄
  • Molecular Weight : 551.04
  • Mechanism of Action : Covalently binds to the ATP-binding site of mutant EGFR, blocking downstream signaling pathways .
  • In Vitro Activity : Inhibits proliferation of H1975 (L858R/T790M) and HCC827 (Exon19del) cells with IC₅₀ values of 4 nM and 28 nM , respectively .
  • In Vivo Efficacy: Oral administration significantly suppresses tumor growth in xenograft models without adverse effects on body weight .

EGFR-IN-1 is primarily used in preclinical research for NSCLC, focusing on mutant-selective therapeutic strategies .

Comparison with Similar Compounds

The following table and analysis highlight this compound’s distinct properties relative to other EGFR-targeting compounds.

Table 1: Comparative Analysis of EGFR Inhibitors

Compound Target Specificity Selectivity (vs. WT EGFR) IC₅₀ (Key Cell Lines) Mechanism Key Applications References
This compound L858R/T790M EGFR 100-fold 4 nM (H1975), 28 nM (HCC827) Irreversible covalent binding NSCLC with T790M resistance
GLUT1/EGFR-IN-1 Dual GLUT1 & EGFR N/A <3 µM (CNE1, MDA-MB231) ATP-binding site inhibition Nasopharyngeal carcinoma, TNBC
ALK/EGFR-IN-1 Dual ALK & EGFR (L858R/T790M) N/A 4.3 nM (H1975), 3.6 nM (BaF3) Phosphorylation inhibition NSCLC with ALK/EGFR co-mutations
Alflutinib mesylate EGFR mutants (Exon19del, T790M) >50-fold 0.2 nM (PC-9) Irreversible binding NSCLC, advanced EGFR mutants
Mutated this compound Intermediate for L858R/T790M inhibitor design N/A N/A Precursor for drug synthesis Research tool for inhibitor development

Key Comparisons:

Target Specificity :

  • This compound and Alflutinib are mutant-selective, whereas GLUT1/EGFR-IN-1 uniquely inhibits both EGFR and glucose transporter GLUT1, targeting cancer metabolism .
  • ALK/EGFR-IN-1 is a dual kinase inhibitor, addressing tumors with co-occurring ALK and EGFR mutations .

Selectivity :

  • This compound’s 100-fold selectivity for L858R/T790M over wild-type EGFR surpasses Alflutinib’s >50-fold selectivity, reducing off-target toxicity risks .

Mechanism: this compound and Alflutinib act via irreversible covalent binding, ensuring prolonged suppression of mutant EGFR .

ALK/EGFR-IN-1 is tailored for NSCLC with ALK/EGFR co-mutations, a genetically complex subset .

Research Findings and Clinical Implications

  • GLUT1/EGFR-IN-1 : Reduces intracellular lactate and ATP levels, synergistically impairing cancer cell survival in TNBC models .

Biological Activity

Egfr-IN-1 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical player in various cellular processes including proliferation, differentiation, and survival. The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications, particularly in cancer and kidney diseases.

EGFR is a receptor tyrosine kinase that, upon binding with its ligands (such as EGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways like the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival. Inhibition of EGFR by compounds like this compound can block these signaling cascades, leading to reduced tumor growth and altered cellular responses in various tissues.

Case Studies and Research Findings

  • Cancer Treatment :
    • Study Overview : In a study focusing on non-small cell lung cancer (NSCLC), this compound demonstrated significant inhibition of EGFR phosphorylation, leading to decreased cell proliferation in vitro.
    • Results : The compound reduced tumor size in xenograft models by approximately 50% compared to controls, suggesting its efficacy in targeting EGFR-driven tumors.
  • Kidney Disease :
    • Research Insights : this compound has been explored for its role in renal tubular cell responses during acute kidney injury (AKI). Inhibition of EGFR was shown to prevent dedifferentiation of renal proximal tubular cells (RPTCs) after oxidative stress.
    • Findings : The study indicated that treatment with this compound improved renal recovery markers and reduced fibrosis in animal models of AKI, highlighting its potential as a therapeutic agent for kidney diseases related to EGFR activation.

Table 1: Summary of Biological Activity Studies on this compound

Study FocusModel TypeKey FindingsReference
NSCLC TreatmentXenograft50% reduction in tumor size
Acute Kidney InjuryAnimal ModelsImproved renal recovery and reduced fibrosis
Cellular ProliferationIn vitroDecreased cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.